molecular formula C8H14FNO4 B607464 Florilglutamic acid CAS No. 1196794-42-9

Florilglutamic acid

Cat. No.: B607464
CAS No.: 1196794-42-9
M. Wt: 207.2
InChI Key: MKDNDKMECWBLOF-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of florilglutamic acid involves the incorporation of fluorine-18, a radioactive isotope, into the glutamic acid structure. The process typically starts with the precursor compound, which undergoes fluorination to introduce the fluorine-18 isotope. The reaction conditions often involve the use of specialized equipment to handle the radioactive materials safely.

Industrial Production Methods: Industrial production of this compound is carried out in facilities equipped with automated radiosynthesizers. These synthesizers ensure high radiochemical yields and purity. The process involves starting with high activity levels of fluorine-18 and completing the synthesis in less than 45 minutes. The final product is sterile, colorless, and has a pH of 6.5-7.5 .

Chemical Reactions Analysis

Types of Reactions: Florilglutamic acid primarily undergoes substitution reactions due to the presence of the fluorine atom. The compound is designed to be stable under physiological conditions, minimizing unwanted reactions.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as fluorine-18 and various solvents and catalysts to facilitate the fluorination process. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the radioactive isotope.

Major Products Formed: The major product formed from the synthesis of this compound is the fluorinated glutamic acid derivative, which is used in PET imaging. The compound is designed to be taken up by cancer cells, allowing for precise imaging of tumors .

Scientific Research Applications

Florilglutamic acid has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Florilglutamic acid exerts its effects by entering cells through the xC- transport system, which is more abundant in cancer tissue. Once inside the cells, the compound emits radiation that can be detected by PET imaging. This allows for the visualization of cancerous tissues, providing valuable information for diagnosis and treatment planning .

Comparison with Similar Compounds

Florilglutamic acid is unique due to its specific uptake by cancer cells and its use of fluorine-18 as a radiolabel. Similar compounds include:

    Fluorodeoxyglucose (FDG): Another PET imaging agent used to study glucose metabolism in tissues.

    Fluorothymidine (FLT): Used in PET imaging to study cellular proliferation.

    Fluoromisonidazole (FMISO): Used to image hypoxic regions within tumors.

This compound stands out due to its specific targeting of the xC- transport system, making it particularly useful for imaging certain types of cancer .

Properties

IUPAC Name

(2S,4S)-2-amino-4-(3-fluoropropyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO4/c9-3-1-2-5(7(11)12)4-6(10)8(13)14/h5-6H,1-4,10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDNDKMECWBLOF-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(C(=O)O)N)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C[C@@H](C(=O)O)N)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152544
Record name Florilglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196794-42-9
Record name Florilglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196794429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Florilglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLORILGLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954ZFH0S16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.